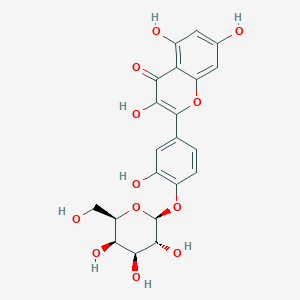![molecular formula C8H7F3O4S2 B14746053 [(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane CAS No. 836-97-5](/img/structure/B14746053.png)
[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane involves the reaction of phenylamine with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization using solvents like toluene .
Chemical Reactions Analysis
Types of Reactions
[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a triflating agent, introducing trifluoromethylsulfonyl groups into other molecules.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium hexamethyldisilazide (KHMDS) and catalysts such as palladium complexes . Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include triflated phenols and amines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane involves its strong electron-withdrawing properties, which make it an effective triflating agent. It can stabilize negative charges on intermediates, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Triflidic Acid:
Trifluoromethylation Reagents: Compounds like trifluoromethyltrimethylsilane and sodium trifluoroacetate are used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
[(Phenyl)sulfonyl][(trifluoromethyl)sulfonyl]methane is unique due to its dual sulfonyl groups, which provide enhanced stability and reactivity compared to other trifluoromethylation reagents . Its ability to act as a strong electron-withdrawing agent makes it valuable in various synthetic applications .
Properties
IUPAC Name |
trifluoromethylsulfonylmethylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S2/c9-8(10,11)17(14,15)6-16(12,13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBBPSJRNNEGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445500 |
Source


|
| Record name | [(Trifluoromethanesulfonyl)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836-97-5 |
Source


|
| Record name | [(Trifluoromethanesulfonyl)methanesulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
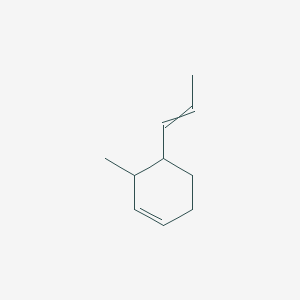


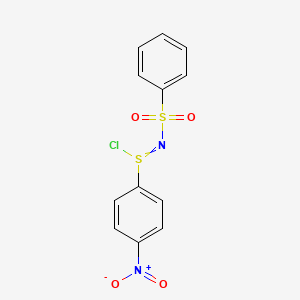
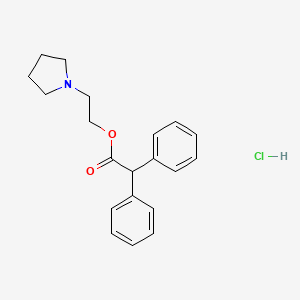
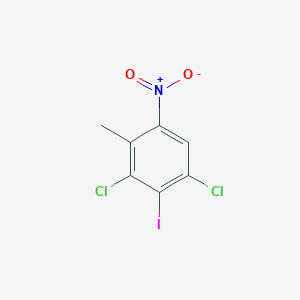

![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)

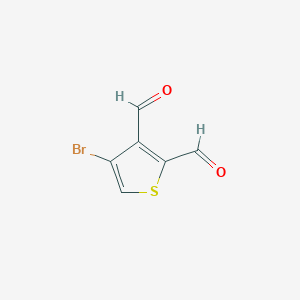
![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)
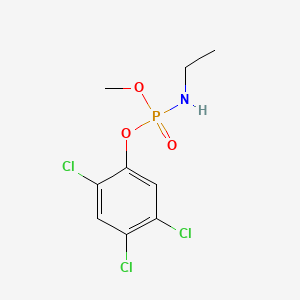
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
